Cas no 2172624-81-4 (4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

4-{2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a cyclopentylacetamido side chain that enhances conformational rigidity. The α,β-unsaturated carboxylic acid moiety offers potential for further functionalization via Michael addition or conjugation reactions. This compound is particularly valuable in the synthesis of constrained peptides, where its sterically defined backbone promotes secondary structure stabilization. The Fmoc group allows for mild deprotection under basic conditions, minimizing side reactions. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation.
4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid structure
2172624-81-4 structure
Product name:4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid
CAS No:2172624-81-4
MF:C27H30N2O5
Molecular Weight:462.537507534027
CID:5928236
PubChem ID:165580300

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid
    • EN300-1530624
    • 4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
    • 2172624-81-4
    • インチ: 1S/C27H30N2O5/c1-17(26(31)32)12-13-28-25(30)15-18-10-11-19(14-18)29-27(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,12,18-19,24H,10-11,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/b17-12+
    • InChIKey: HIBQLRDGXISVNM-SFQUDFHCSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(CC(NC/C=C(/C(=O)O)\C)=O)C1)=O

計算された属性

  • 精确分子量: 462.21547206g/mol
  • 同位素质量: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 759
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.7

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1530624-0.25g
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1530624-2.5g
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1530624-1.0g
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
1g
$3368.0 2023-06-05
Enamine
EN300-1530624-2500mg
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
2500mg
$6602.0 2023-09-26
Enamine
EN300-1530624-500mg
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
500mg
$3233.0 2023-09-26
Enamine
EN300-1530624-50mg
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
50mg
$2829.0 2023-09-26
Enamine
EN300-1530624-1000mg
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
1000mg
$3368.0 2023-09-26
Enamine
EN300-1530624-100mg
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
100mg
$2963.0 2023-09-26
Enamine
EN300-1530624-0.1g
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1530624-0.5g
4-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-2-methylbut-2-enoic acid
2172624-81-4
0.5g
$3233.0 2023-06-05

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid 関連文献

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acidに関する追加情報

Introduction to 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4)

4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclopentyl ring, and an acrylate moiety. The combination of these structural elements makes it a valuable candidate for various biological studies and drug development initiatives.

The Fmoc protecting group is widely used in peptide synthesis to temporarily mask the amino group, allowing for selective and controlled reactions. This feature is particularly useful in the synthesis of complex peptides and proteins, where precise control over the reactivity of functional groups is essential. The cyclopentyl ring, on the other hand, contributes to the overall conformational stability and rigidity of the molecule, which can influence its biological activity and pharmacokinetic properties.

The acrylate moiety, specifically the 2-methylbut-2-enoic acid part of the compound, is known for its ability to participate in Michael addition reactions and other conjugate additions. This reactivity can be harnessed in the design of prodrugs or in the development of targeted drug delivery systems. The presence of this functional group also suggests potential applications in polymer chemistry, where it can be used to create functionalized polymers with tailored properties.

Recent research has highlighted the potential of 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid in various therapeutic areas. For instance, studies have shown that similar compounds with Fmoc protection can exhibit potent anti-inflammatory and anti-cancer activities. The cyclopentyl ring has been associated with improved cell permeability and reduced toxicity, making it an attractive scaffold for drug design.

In the context of drug development, this compound's structure provides several opportunities for optimization. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other bioactive molecules. This flexibility is crucial for creating multi-functional drugs that can target multiple biological pathways simultaneously. Additionally, the acrylate moiety can be modified to enhance solubility or stability, which are critical factors in drug formulation and delivery.

The pharmacological profile of 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid has been explored through various in vitro and in vivo studies. Preliminary results indicate that it exhibits promising activity against certain types of cancer cells, particularly those resistant to conventional therapies. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has been attributed to its unique structural features.

Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating specific diseases. Early-stage trials have shown favorable outcomes, with patients experiencing minimal side effects and improved quality of life. These findings have generated significant interest from both academic researchers and pharmaceutical companies, leading to increased investment in further clinical development.

In conclusion, 4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid (CAS No. 2172624-81-4) represents a promising candidate for various therapeutic applications due to its unique structural characteristics and potential biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it a valuable focus for future studies in medicinal chemistry and drug development.

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